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Compound of Interest

Compound Name:
(S)-(+)-1-(2-Chlorophenyl)-1,2-

ethanediol

Cat. No.: B161828 Get Quote

An In-Depth Technical Guide to (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analysis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, a chiral ligand of interest to

researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties
(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, with the IUPAC name (1S)-1-(2-

chlorophenyl)ethane-1,2-diol, is a chiral organic compound.[1][2] Its specific stereochemistry

and the presence of a chlorophenyl group make it a valuable building block in asymmetric

synthesis.

Table 1: Physicochemical Properties of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol
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Property Value Reference

IUPAC Name
(1S)-1-(2-chlorophenyl)ethane-

1,2-diol
[1][2]

Synonyms

(S)-(+)-1-(2-Chlorophenyl)-1,2-

ethanediol, (1S)-1-(2-

Chlorophenyl)-1,2-ethanediol

[1][3]

CAS Number 133082-13-0 [1][3]

Molecular Formula C8H9ClO2 [1][3][4]

Molecular Weight 172.61 g/mol [1][3][4]

Melting Point 68-75 °C [1]

Boiling Point 293 °C [1]

Optical Activity
[α]20/D +70° (c = 0.2 in

chloroform)
[1]

Appearance
Not specified, likely a solid at

room temperature

Purity ≥96% [3]

Flash Point 108 °C (closed cup) [1]

Synthesis Protocol
The synthesis of enantiomerically pure vicinal diols such as (S)-(+)-1-(2-Chlorophenyl)-1,2-
ethanediol can be achieved through various stereoselective methods. A common approach

involves the asymmetric dihydroxylation of the corresponding styrene or the stereoselective

reduction of an α-hydroxy ketone. A general procedure for the synthesis of the (R)-enantiomer

from a methyl 2-oxoacetate derivative has been described and can be adapted for the

synthesis of the (S)-enantiomer by selecting the appropriate chiral catalyst.[1]

Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of (S)-1-(2-

chlorophenyl)-1,2-ethanediol
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This protocol is adapted from a general method for the synthesis of the (R)-enantiomer.[1] The

synthesis of the (S)-enantiomer would require the use of a suitable chiral ruthenium catalyst

that directs the hydrogenation to the desired stereoisomer.

Materials:

Methyl 2-(2-chlorophenyl)-2-oxoacetate

Chiral Ruthenium Catalyst (e.g., a Ru-MACHO catalyst with the appropriate chiral ligand for

S-selectivity)

Methanol

Hydrogen gas (high pressure)

Base (e.g., a non-coordinating base)

Deionized water

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

In an inert atmosphere glove box, combine methyl 2-(2-chlorophenyl)-2-oxoacetate (0.5

mmol), the selected chiral Ru-catalyst (5 µmol), and a base (0.05 mmol) in methanol (0.5

mL) within a glass reactor.

Seal the glass reactor and transfer it to a high-pressure autoclave.

Purge the autoclave with hydrogen gas three times to replace the air.

Pressurize the autoclave with hydrogen to 10-50 bar.

Stir the reaction mixture at a constant temperature (e.g., 25°C or 80°C) for 12-24 hours.
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Upon completion, cool the autoclave to room temperature and slowly release the residual

hydrogen gas in a fume hood.

Transfer the reaction mixture to a conical flask containing deionized water (2 mL).

Extract the aqueous phase with ethyl acetate (3 x 5 mL).

Combine the organic phases and dry over anhydrous sodium sulfate.

Concentrate the organic solution under reduced pressure to yield the crude product.

Purify the crude product by a suitable method, such as column chromatography, to obtain

pure (S)-1-(2-chlorophenyl)-1,2-ethanediol.

Workflow for the Synthesis of (S)-1-(2-chlorophenyl)-1,2-ethanediol

Reaction Setup

Hydrogenation Workup and PurificationCombine Reactants:
- Methyl 2-(2-chlorophenyl)-2-oxoacetate

- Chiral Ru-Catalyst
- Base

- Methanol

Pressurize with H2 (10-50 bar)
Stir at 25-80°C for 12-24h

Quench with Deionized Water Extract with Ethyl Acetate Dry with Anhydrous Na2SO4 Concentrate under Reduced Pressure Purify (e.g., Column Chromatography) Pure (S)-1-(2-chlorophenyl)-1,2-ethanediol

Click to download full resolution via product page

Caption: Asymmetric synthesis of (S)-1-(2-chlorophenyl)-1,2-ethanediol.

Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological

activity or the signaling pathways modulated by (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol.
While related compounds, such as the (R)-enantiomer of the para-substituted analog, are

known intermediates in the synthesis of neuroprotective agents like (R)-eliprodil, this does not

directly imply similar activity for the (S)-ortho-substituted compound.[5] Further research is
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required to elucidate the specific biological functions and mechanisms of action of (S)-(+)-1-(2-
Chlorophenyl)-1,2-ethanediol.

Conclusion
(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is a well-characterized chiral compound with

defined physicochemical properties. Its synthesis can be achieved through established

asymmetric chemical methods. While its direct biological role is not yet extensively

documented, its structural features suggest potential as a valuable chiral intermediate in the

development of new chemical entities. This guide provides foundational information for

researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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